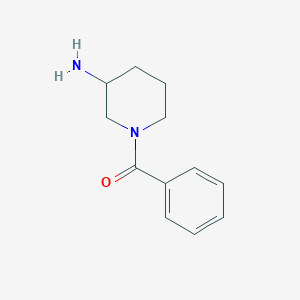
(3-Aminopiperidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Aminopiperidin-1-yl)(phenyl)methanone” is a chemical compound with the molecular formula C12H16N2O . It has a molecular weight of 204.27 g/mol .
Molecular Structure Analysis
The molecular structure of “(3-Aminopiperidin-1-yl)(phenyl)methanone” is based on a piperidine ring attached to a phenyl group through a methanone linkage . The piperidine ring contains a nitrogen atom, which is a key feature of this class of compounds .
Physical And Chemical Properties Analysis
“(3-Aminopiperidin-1-yl)(phenyl)methanone” is a compound with a molecular weight of 204.27 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Organic Synthesis and Rearrangements : The compound has been used in organic synthesis, specifically in the rearrangement of 4-benzhydrylidenepiperidines (Chang, Wu, Lin, & Hung, 2006).
- Spectral Characterization and DFT Studies : Detailed spectroscopic analysis and density functional theory (DFT) calculations have been conducted on related compounds, providing insights into their structural and electronic properties (Shahana & Yardily, 2020).
Material Science
- Photophysical Properties : The compound's electronic absorption, excitation, and fluorescence properties have been explored in different solvents, contributing to material science, particularly in the field of photophysics (Al-Ansari, 2016).
Medicinal Chemistry
- Neuroreceptor Antagonists : Derivatives of this compound have shown potential as NR2B subunit-selective antagonists of the NMDA receptor, relevant in neuropharmacology (Borza et al., 2007).
- Antimicrobial and Antioxidant Activities : Some derivatives have been synthesized and tested for antimicrobial activity, offering potential applications in the development of new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
- Protein Tyrosine Kinase Inhibition : Novel derivatives have been synthesized and shown promising activity as protein tyrosine kinase inhibitors, which is significant for cancer therapy (Zheng et al., 2011).
Crystallography
- Crystal Structure Analysis : The compound's derivatives have been analyzed for their crystal structure, contributing to the field of crystallography and material characterization (Revathi et al., 2015).
Safety and Hazards
Safety information for “(3-Aminopiperidin-1-yl)(phenyl)methanone” includes a variety of precautionary statements. These include recommendations to keep the substance away from heat, sparks, open flames, and hot surfaces, to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to handle it under inert gas and protect it from moisture .
Direcciones Futuras
Piperidine derivatives, such as “(3-Aminopiperidin-1-yl)(phenyl)methanone”, have been the focus of numerous studies due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their pharmacological properties.
Mecanismo De Acción
Target of Action
The primary target of (3-Aminopiperidin-1-yl)(phenyl)methanone is Tryptase beta-2 . Tryptase beta-2 is a protein that in humans is encoded by the TPSB2 gene. It is known to be involved in immune response as it is abundantly secreted by mast cells and is thought to play a role in inflammation and allergy responses .
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZQTLCDKRVYKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




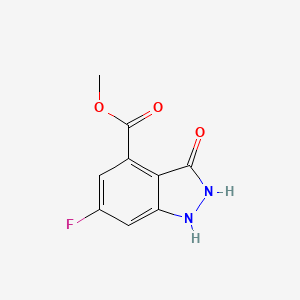
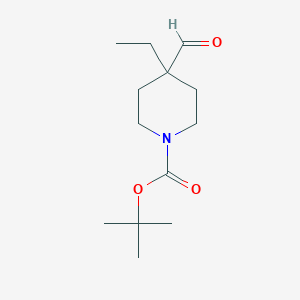

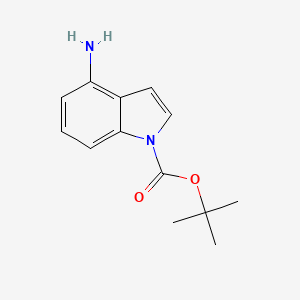
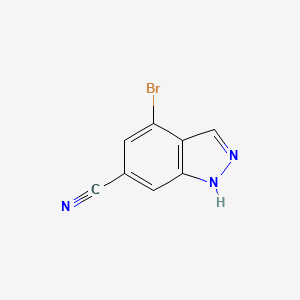

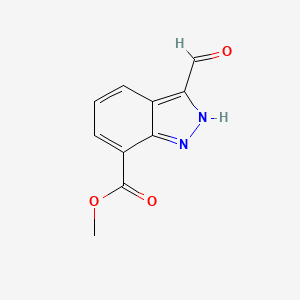
![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343707.png)

